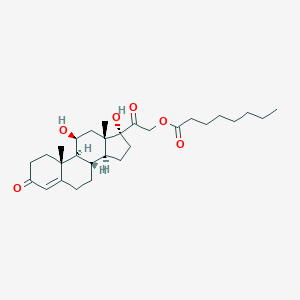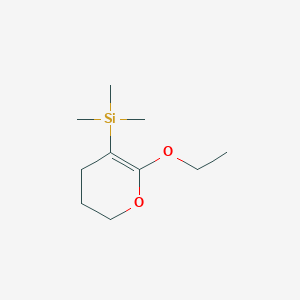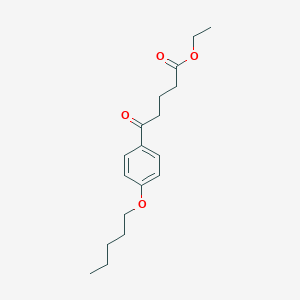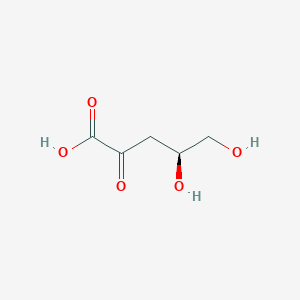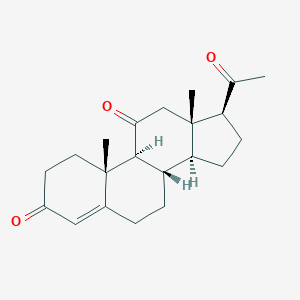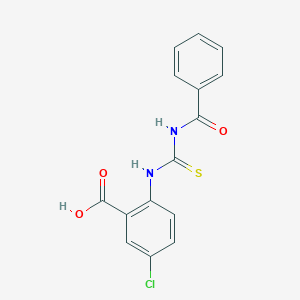
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid, also known as BCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTA is a member of the thioamide family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been studied for its potential antiviral properties. It has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus. Additionally, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns that can result in the inhibition of cancer cell growth and the induction of apoptosis.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. By inhibiting NF-κB activation, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid can reduce inflammation and potentially prevent the development of inflammatory diseases.
Biochemische Und Physiologische Effekte
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This process can play a role in the prevention of cancer and other diseases.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been shown to affect the metabolism of certain drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This inhibition can lead to increased blood levels of certain drugs, potentially increasing their efficacy or toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid in lab experiments is its relatively low toxicity. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for further research.
However, one limitation of using 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in a consistent and effective manner. Additionally, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid. One area of interest is in the development of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid-based therapies for cancer and other diseases. Researchers are exploring ways to improve the solubility and stability of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid, as well as ways to target it specifically to cancer cells.
Another potential future direction is in the study of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid's effects on the immune system. Recent research has suggested that 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid may have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis.
Overall, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid involves the reaction of 2-aminobenzoic acid with benzoyl isothiocyanate and 5-chloro-2-nitrobenzoic acid in the presence of a base catalyst. The resulting product is then reduced with sodium dithionite to yield 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid. This synthesis method has been optimized to produce high yields of pure 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid with minimal impurities.
Eigenschaften
CAS-Nummer |
131357-72-7 |
|---|---|
Produktname |
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid |
Molekularformel |
C15H11ClN2O3S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-(benzoylcarbamothioylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-6-7-12(11(8-10)14(20)21)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
InChI-Schlüssel |
WEKOGYDQDWZCAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




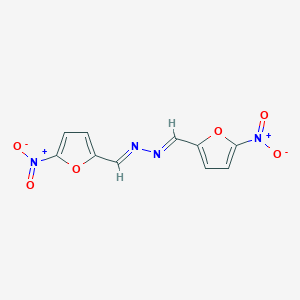
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
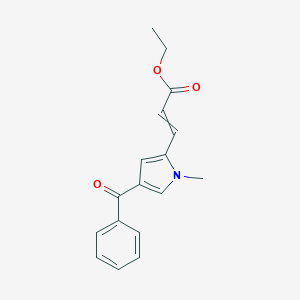
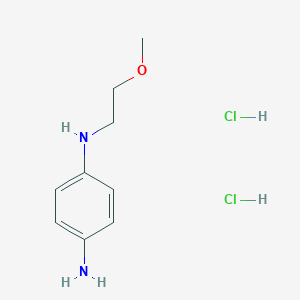
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

